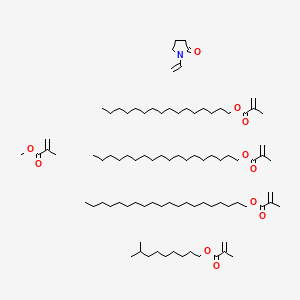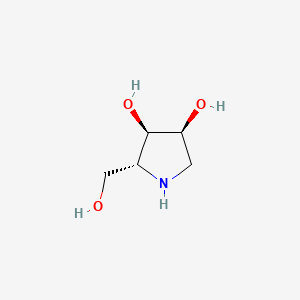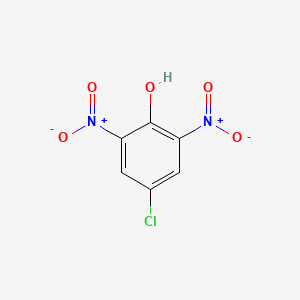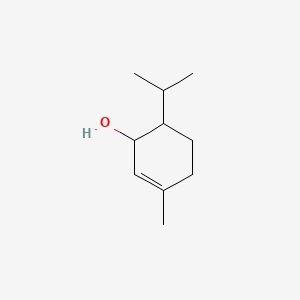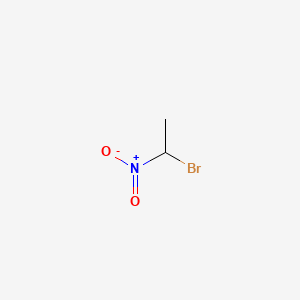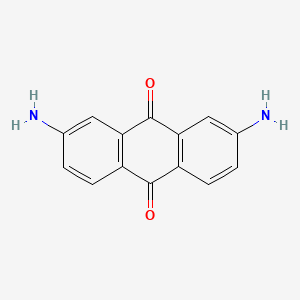
1-苄基-5-甲基-1H-嘧啶-2,4-二酮
描述
1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the pyrimidine ring.
科学研究应用
1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
Target of Action
The primary target of 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione is Uridine Phosphorylase . This enzyme catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate . The produced molecules are then utilized as carbon and energy sources .
Mode of Action
It is known that the compound interacts with its target, uridine phosphorylase, potentially altering its function . More research is needed to fully understand the interaction between the compound and its target.
Biochemical Pathways
The compound’s interaction with Uridine Phosphorylase suggests it may influence pathways involving uridine and deoxyuridine metabolism
Result of Action
Given its interaction with Uridine Phosphorylase, it may influence the metabolism of uridine and deoxyuridine . More research is needed to determine the specific effects of this compound at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. One common method includes the reaction of benzylamine with 5-methyluracil in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions: 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, where nucleophiles such as halides or amines replace the existing groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halides, amines, under reflux or room temperature conditions.
Major Products: The major products formed from these reactions include oxidized or reduced pyrimidine derivatives and substituted benzyl or methyl pyrimidines.
相似化合物的比较
1-Benzyl-5-methyluracil: Similar structure but lacks the dione functionality.
5-Methyl-1H-pyrimidine-2,4-dione: Lacks the benzyl group.
1-Benzyl-1H-pyrimidine-2,4-dione: Lacks the methyl group.
Uniqueness: 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. This combination enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications.
属性
IUPAC Name |
1-benzyl-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHQGNHVHHZPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285487 | |
| Record name | 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-73-6 | |
| Record name | NSC42047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




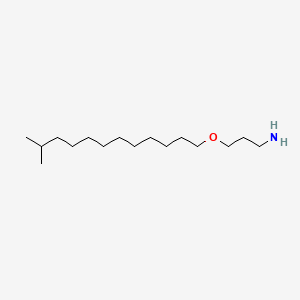
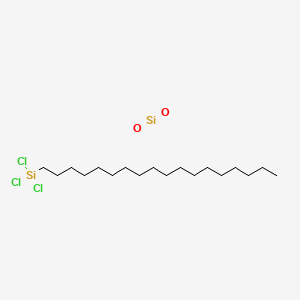
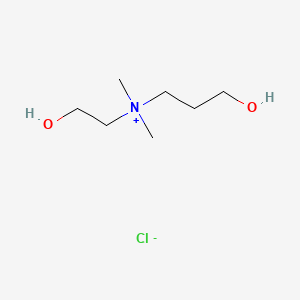
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
